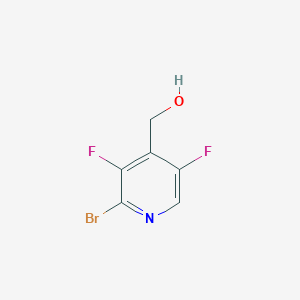

(2-Bromo-3,5-difluoropyridin-4-yl)methanol

Description

Properties

IUPAC Name |

(2-bromo-3,5-difluoropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2NO/c7-6-5(9)3(2-11)4(8)1-10-6/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVDTCYFGWIWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Specific synthetic routes and reaction conditions can vary, but they generally include the use of brominating agents like N-bromosuccinimide (NBS) and fluorinating agents such as Selectfluor . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

(2-Bromo-3,5-difluoropyridin-4-yl)methanol undergoes various types of chemical reactions, including:

Substitution Reactions: Common reagents include nucleophiles like amines and thiols, leading to the formation of substituted pyridine derivatives.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the methanol group to a carboxylic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the bromine atom to a hydrogen atom.

Scientific Research Applications

(2-Bromo-3,5-difluoropyridin-4-yl)methanol is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and interactions.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-3,5-difluoropyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and the nature of the target

Comparison with Similar Compounds

Structural Analogues in Halogenated Pyridine Derivatives

(a) 2-Bromo-5-fluoropyridin-3-ol (CAS: 1093758-87-2)

- Molecular Formula: C5H3BrFNO

- Substituents : Br (position 2), F (position 5), -OH (position 3).

- Key Differences: Lacks the hydroxymethyl group and the second fluorine atom (position 3) present in the target compound.

(b) 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine (CAS: 220757-76-6)

- Molecular Formula : C8H8Br2N

- Substituents : Br (position 4), Br-CH2 (position 2), methyl groups (positions 3,5).

- Key Differences: The bromomethyl group (-CH2Br) introduces higher reactivity (e.g., nucleophilic substitution) compared to the hydroxymethyl group.

Non-Pyridine Halogenated Analogues

(a) (4-Fluoro-3,5-dimethylphenyl)methanol (BD320077)

- Molecular Formula : C9H11FO

- Substituents : F (position 4), methyl groups (positions 3,5), -CH2OH (position 1).

- Key Differences : The benzene ring lacks the nitrogen atom present in pyridine, altering electronic properties (e.g., reduced dipole moment). The methyl groups may increase lipophilicity, impacting membrane permeability in biological systems .

(b) 2-Bromo-3:4-dimethoxybenzyl Alcohol (CAS: Not specified)

- Substituents : Br (position 2), methoxy groups (positions 3,4), -CH2OH (position 1).

- Key Differences : Methoxy groups (-OCH3) are electron-donating, contrasting with the electron-withdrawing fluorine atoms in the target compound. This difference could lead to divergent reactivity in electrophilic substitution reactions .

Physicochemical and Functional Comparisons

| Property | (2-Bromo-3,5-difluoropyridin-4-yl)methanol | 2-Bromo-5-fluoropyridin-3-ol | 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine | (4-Fluoro-3,5-dimethylphenyl)methanol |

|---|---|---|---|---|

| Molecular Weight | ~225.99 g/mol (estimated) | 192.99 g/mol | 297.97 g/mol | 154.19 g/mol |

| Key Functional Groups | -CH2OH, Br, F (×2) | -OH, Br, F | -CH2Br, Br, CH3 (×2) | -CH2OH, F, CH3 (×2) |

| Purity (Available Data) | Not specified | 95+% | 100% | 95+% |

| Reactivity | High polarity (F, -CH2OH) | Moderate (Br, -OH) | High (Br-CH2) | Moderate (F, CH3) |

Sources :

Biological Activity

(2-Bromo-3,5-difluoropyridin-4-yl)methanol is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.

The compound has the following chemical structure:

- Molecular Formula : C7H6BrF2N

- CAS Number : 2306265-44-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as an inhibitor or activator of various enzymes and receptors. The compound's bromine and fluorine substituents enhance its lipophilicity and alter its interaction with biological membranes, potentially affecting cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MIC) for these pathogens were found to be in the low micromolar range, suggesting potent antibacterial activity .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Studies reveal that it inhibits the growth of various human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported to be around 200 µM for HeLa cells, indicating a moderate antiproliferative effect.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed that it effectively inhibited the growth of MRSA. The researchers utilized a broth microdilution method to determine MIC values. The results indicated an MIC of 32 µg/mL against MRSA, showcasing its potential as a therapeutic agent against antibiotic-resistant bacteria.

Case Study 2: Anticancer Activity

Another study focused on the compound's anticancer properties involved treating A549 cells with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell viability, with an IC50 value calculated at 180 µM after 48 hours of treatment. Flow cytometry analyses indicated that the compound induces apoptosis in these cells through the activation of caspase pathways .

Research Findings

Q & A

Q. What are the recommended synthetic routes for (2-Bromo-3,5-difluoropyridin-4-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : A plausible route involves halogenation and fluorination of a pyridine precursor. For example, bromination at the 2-position of 3,5-difluoropyridine-4-methanol can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). Fluorination may require selective electrophilic substitution using HF-pyridine complexes. Reaction optimization should focus on temperature control (e.g., 0–60°C) and stoichiometric ratios to minimize polyhalogenation byproducts. Post-synthesis, column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification .

Q. How should this compound be stored to ensure stability, and what analytical methods validate its purity?

- Methodological Answer : Store at 0–6°C in amber vials under inert atmosphere to prevent degradation via hydrolysis or photolysis. Purity can be assessed via GC-MS (using a DB-5 column) or HPLC (C18 column, acetonitrile/water mobile phase). Quantitative NMR (¹H/¹³C) with an internal standard (e.g., 1,3,5-trimethoxybenzene) provides structural validation. Ensure water content is <0.1% (Karl Fischer titration) to avoid reactivity .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ ~ -110 to -150 ppm for aromatic F) and ¹H NMR (δ ~ 4.5–5.0 ppm for -CH₂OH) help assign substituent positions.

- X-ray crystallography : Use SHELX for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve Br/F positional disorder. Hydrogen-bonding networks involving the methanol group should be analyzed to confirm intramolecular interactions .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The 2-bromo group acts as a directing moiety, enabling Pd-catalyzed coupling at the 4-position. Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with DFT-calculated transition states (Gaussian09, B3LYP/6-31G*). Steric hindrance from 3,5-difluoro groups may reduce yields, requiring longer reaction times (24–48 h) .

Q. What computational strategies resolve contradictions between NMR and X-ray data for this compound?

- Methodological Answer : Discrepancies in torsion angles (e.g., pyridine ring vs. methanol group) can arise from dynamic effects in solution. Perform:

- DFT calculations : Compare optimized geometries (gas phase vs. solvent models like PCM) with crystallographic data.

- Variable-temperature NMR : Identify conformational flexibility (e.g., -CH₂OH rotation) causing signal splitting.

Cross-validate with solid-state NMR to bridge solution and crystal data .

Q. How can regioselective functionalization of the pyridine ring be achieved without displacing bromine?

- Methodological Answer : Use protecting groups (e.g., TBS for -CH₂OH) to direct electrophilic substitution. For nitration, employ HNO₃/H₂SO₄ at 0°C to target the 6-position, leveraging electron-withdrawing effects of Br/F substituents. Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc). Deprotect with TBAF in THF to recover the methanol group .

Q. What are the key physicochemical properties impacting its solubility and reactivity in medicinal chemistry applications?

- Methodological Answer :

- LogP : Predicted ~2.5 (via HPLC retention time calibration), indicating moderate lipophilicity.

- Solubility : Poor in water (<1 mg/mL); enhance via co-solvents (DMSO) or salt formation (e.g., HCl salt of the methanol group).

- pKa : The methanol group (pKa ~15) and pyridine N (pKa ~1.5) influence protonation states under physiological conditions. Validate via potentiometric titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.